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‘ Compound of Interest

Compound Name: 2-Isobutyl-1H-benzimidazole

Cat. No.: B1296948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Isobutyl-1H-benzimidazole, a heterocycli
chemistry. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 2-alkyl-benzimi
present a predictive yet robust profile. This document covers its synthesis, predicted spectroscopic data, and detailed protocols for theoretical and co

Molecular Structure and Properties

2-Isobutyl-1H-benzimidazole (also known as 2-(2-methylpropyl)-1H-benzimidazole) consists of a benzimidazole core with an isobutyl group attache
pharmacophore, and the nature of the substituent at the 2-position can significantly influence its biological activity.

Molecular Information:

Property Value

CAS Number 5851-45-6[1]
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol

digraph "2 Isobutyl 1H benzimidazole" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of 2-Isobutyl-1H-benzimidazole
node [fontname="Arial", fontsize=10, style=filled, shape=circle, width=0.3, height=0.3, fixedsize=true];

edge [fontname="Arial", fontsize=10];

// Benzene ring

Cl [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
C2 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"1;
C3 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"1;
C4 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"1;
C5 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"1;
C6 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

// Imidazole ring

N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C7 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"1;
N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Isobutyl group
C8 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
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C9 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
C10 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]1;
C1l1 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"1;

// Edges for Benzimidazole core
Cl -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""1;

C5 -- C6 [label=""];

C6 -- C1 [label=""];

Cl -- N1 [label=""];

C2 -- N2 [label=""];

N1 -- C7 [label=""];

C7 -- N2 [label=""1;

C5 -- C7 [style=invis]; // for layout

// Edges for Isobutyl group
C7 -- C8 [label=""];
C8 -- (€9 [label=""];
C9 -- C10 [label=""1;
C9 -- C11 [label=""1;

// Hydrogen atoms (implicit)

H1l[label="H", shape=plaintext, fontcolor="#5F6368"];
N1 -- Hl[style=dashed, color="#5F6368"1;

}

Molecular Structure of 2-Isobutyl-1H-benzimidazole

Synthesis Protocol

The synthesis of 2-alkyl-substituted benzimidazoles is commonly achieved through the Phillips-Ladenburg reaction, which involves the condensation
presence of a mineral acid.[2][3][4]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1296948?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31074356/
https://www.rsc.org/suppdata/d0/nj/d0nj03619f/d0nj03619f1.pdf
https://www.semanticscholar.org/paper/BENZIMIDAZOLE-SYNTHESIS-AND-BIOLOGICAL-EVALUATION%3A-C.P-Rajurkar/18df36cdb813c418eb8227a78e2676b70eb0c71e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Phillips-Ladenburg Synthesis Workflow

o-Phenylenediamine + Acid Catalyst
3-Methylbutanoic Acid (e.g., 4M HCI)
Reflux

(e.g., 100°C, 2-4h)

A4

Neutralization
(e.g., NH4OH)

A4

Precipitation of Crude Product

A4

Purification
(Recrystallization from Ethanol/Water)

2-1sobutyl-1H-benzimidazole

Click to download full resolution via product page

Phillips-Ladenburg Synthesis Workflow

Detailed Experimental Protocol:

« Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and 3-methylbutanoic acid (1.1 e
« Acid Addition: Add 4M hydrochloric acid to the mixture. The amount should be sufficient to act as a catalyst and keep the reactants in solution.

» Reflux: Heat the reaction mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (T
» Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as concentrated ammt
« Isolation: Collect the crude product by vacuum filtration and wash with cold water.

« Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure 2-Isobutyl-1H-b
Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of related compounds such as 2-methyl-1H-benzimidazole and 2-ethyl-1H-ben:
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

« 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the aromatic protons of the benzimidazol
appear over a wide chemical shift range.
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Predicted Chemical Shift (3, ppm) Multiplicity Number of Protons
~12.2 brs 1H
~7.5-7.6 m 2H
~7.1-7.2 m 2H
~2.8 d 2H
~2.2 m 1H
~1.0 d 6H

13C NMR: The carbon NMR will show signals for the benzimidazole core and the four distinct carbons of the isobutyl group.

Predicted Chemical Shift (6, ppm) Assignment

~155 C2 (imidazole)

~140, ~135 C3a, C7a (bridgehead)
~122 C5, C6

~115 C4,C7

~38 -CHa-

~29 -CH(CHs)2

~22 -CH(CHs)2

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic vibrational bands for the N-H, C-H, C=N, and C=C bonds.

Predicted Wavenumber (cm~?) Vibrational Mode
~3400-3000 (broad) N-H stretching

~3100-3000 Aromatic C-H stretching
~2960, 2870 Aliphatic C-H stretching
~1620 C=N stretching

~1450, 1400 C=C aromatic ring stretching

3.3. UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or acetonitrile, 2-Isobutyl-1H-benzimidazole is expected to show absorption bands in the UV region, characteristic of the be

Predicted Amax (nm) Electronic Transition
~245 m-T
~275 - T
~282 Ll

Theoretical and Computational Studies
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While specific computational studies on 2-Isobutyl-1H-benzimidazole are not readily available, this section outlines a standard workflow for such an

observed in computational studies of other benzimidazole derivatives.[9][10]

Computational Analysis Workflow

Molecular Structure
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Click to download full resolution via product page

4.1. Density Functional Theory (DFT) Studies

Computational Analysis Workflow

DFT calculations can provide valuable insights into the geometric, electronic, and spectroscopic properties of 2-Isobutyl-1H-benzimidazole.

Methodology:
« Software: Gaussian, ORCA, or similar quantum chemistry software packages.

* Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.

* Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions.

« Calculations:

o

Geometry Optimization: To find the lowest energy conformation of the molecule.

o

o

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions, chemical reactivity, and calculate the energy gap.

o Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Predicted/Representative DFT Data:

Parameter Predicted/Representative Value Significance

HOMO Energy ~-6.0eV Electron-donatin

LUMO Energy ~-1.0eVv Electron-acceptil

HOMO-LUMO Gap (AE) ~5.0eVv Chemical reactiv

Dipole Moment ~35D Polarity of the mi
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4.2. Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that some benzimidazole derivatives exhibit an
could include cyclooxygenase (COX) enzymes or other proteins involved in inflammation pathways.[11][12][13]

Methodology:
» Software: AutoDock Vina, GOLD, or similar docking programs.

« Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water mol¢
site.

« Ligand Preparation: Generate the 3D structure of 2-Isobutyl-1H-benzimidazole and optimize its geometry.
+ Docking Simulation: Run the docking algorithm to predict the binding poses and calculate the binding affinity.
« Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the prc

Hypothetical Molecular Docking Results (vs. a generic kinase):

Parameter Hypothetical Value
Binding Affinity -7.0 to -9.0 kcal/mol
Key Interacting Residues Interactions with both hydrophobic and polar residues i

Potential Biological Activity

While direct biological studies on 2-Isobutyl-1H-benzimidazole are scarce, a patent for 2-substituted benzimidazole compounds suggests potential
with an isobutyl group on the phenyl ring. The benzimidazole scaffold is present in a wide range of biologically active compounds, including anti-inflar
Therefore, it is plausible that 2-1sobutyl-1H-benzimidazole could exhibit similar activities, warranting further biological evaluation.

Conclusion

This technical guide provides a detailed theoretical and computational framework for the study of 2-Isobutyl-1H-benzimidazole. Although specific ex
synthesis and computational analysis, along with predicted spectroscopic data, offer a solid foundation for researchers and drug development profes:
validation is necessary to confirm these predictions and to fully elucidate the physicochemical and biological properties of 2-Isobutyl-1H-benzimidaz

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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